molecular formula C5H7BrN2O B042341 2-(4-bromo-1H-pyrazol-1-yl)ethanol CAS No. 214614-81-0

2-(4-bromo-1H-pyrazol-1-yl)ethanol

Cat. No.: B042341
CAS No.: 214614-81-0
M. Wt: 191.03 g/mol
InChI Key: REUWXYIZJBMWPB-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-81-0) is a pyrazole derivative with the molecular formula C₅H₇BrN₂O and a molecular weight of 191.03 g/mol. Structurally, it features a pyrazole ring substituted with a bromine atom at position 4 and an ethanol group at position 1 (Figure 1). Its storage requires temperatures of -80°C for long-term stability or room temperature for short-term use, with solubility enhanced by heating to 37°C and sonication .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromo-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

2-(4-bromo-1H-pyrazol-1-yl)ethanol has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for:

  • Enzyme Inhibition : It has shown promise as an inhibitor of liver alcohol dehydrogenase, which could be useful in treating alcohol-related disorders .
  • Anti-inflammatory and Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, indicating potential therapeutic uses.

Material Science

The compound can also serve as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its functional groups allow for modifications that can enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound could effectively inhibit liver alcohol dehydrogenase activity. This inhibition was linked to the compound's ability to bind to the enzyme's active site, providing insights into its potential use in developing treatments for alcohol dependence .

Case Study 2: Synthesis of Bioactive Molecules

Research has shown that this compound can be utilized in the synthesis of more complex bioactive molecules. For instance, it has been used as a precursor in creating compounds with enhanced anti-cancer properties, showcasing its versatility in drug development .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(4-bromo-1H-pyrazol-1-yl)ethanol with analogous compounds:

Structural Features and Reactivity

Compound Name Key Substituents Unique Reactivity/Properties References
This compound Bromine (C4), ethanol (C1) Hydroxyl group enables hydrogen bonding; bromine enhances electrophilicity for nucleophilic substitution .
2-(5-Amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol Bromine (C4), amino (C5), ethanol Amino group increases basicity and potential for cross-linking reactions .
2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride Bromine (C4), ethylamine hydrochloride Amine group improves solubility as a salt; used in targeted drug delivery .
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Bromine (C4), methyl ester Ester group enhances lipophilicity, improving blood-brain barrier penetration .
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone Bromine (C4), methyl (C3, C5), acetone Methyl groups sterically hinder reactions; ketone enables condensation reactions .

Pharmacokinetic Profiles

Compound Name Solubility Bioavailability Key Findings
This compound Moderate in water Limited BBB penetration Hydrophilicity restricts CNS uptake but favors renal excretion .
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Low in water High GI absorption Ester group increases lipophilicity, enhancing oral bioavailability .
2-(4-Bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride High in water Moderate BBB penetration Salt form improves solubility for intravenous administration .

Key Research Findings

  • Synthetic Utility: The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for drug discovery .
  • Biological Screening : In vitro studies highlight its moderate enzyme inhibitory activity against kinases, though less potent than methyl ester analogs due to reduced cell permeability .
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 55–56°C, comparable to derivatives like (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound possesses a bromine atom at the 4-position of the pyrazole ring, which is known to influence its reactivity and biological interactions. Research into its biological activity has revealed insights into its potential applications in pharmacology, particularly in the fields of anti-parasitic and anti-cancer therapies.

  • Molecular Formula : C6_6H7_7BrN2_2O
  • Molecular Weight : 201.04 g/mol
  • Structure : The compound features a pyrazole ring substituted with a hydroxyl group and a bromine atom, which can affect its solubility and interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, against various parasitic infections. Notably, compounds similar to this pyrazole have shown promising results against Leishmania species, which cause leishmaniasis—a disease with limited treatment options.

Case Study: Leishmaniasis

In a study focusing on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, researchers evaluated their activity against Leishmania infantum and L. amazonensis. The findings indicated that certain derivatives exhibited low cytotoxicity and comparable efficacy to existing treatments like pentamidine, suggesting that modifications to the pyrazole structure could enhance therapeutic profiles .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

CompoundIC50 (µM) against L. infantumIC50 (µM) against L. amazonensis
4-(1H-pyrazol-1-yl)benzenesulfonamide (3b)0.0590.070
4-(1H-pyrazol-1-yl)benzenesulfonamide (3e)0.0650.072
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound were not found in the reviewed literature but are anticipated based on structural similarities.

Anticancer Potential

The brominated pyrazole derivatives have also been investigated for their anticancer properties. A study indicated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of oxidative stress , leading to cell death.

Table 2: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Similar Pyrazole DerivativeHeLaTBDApoptosis induction
Similar Pyrazole DerivativeMCF7TBDCell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Studies suggest that substituents at specific positions on the pyrazole ring can significantly alter pharmacological properties. For example, the presence of electron-withdrawing groups like bromine enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5–6 hours) are effective for pyrazole ring formation . Ethanol acts as both solvent and nucleophile. To optimize yield, monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.5 equivalents of hydrazine hydrate) to drive completion. Post-reaction, acidification with HCl precipitates the product, which can be purified via ethanol recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks: (a) ethanol’s hydroxyl proton (δ 1.2–1.5 ppm, broad), (b) pyrazole C-H protons (δ 7.5–8.5 ppm for aromatic protons), and (c) bromine’s deshielding effect on adjacent protons.
  • IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
  • Mass Spectrometry : Expect a molecular ion peak at m/z 217 (C₅H₆BrN₂O) and fragments corresponding to Br loss (Δ m/z 79/81) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of pyrazole derivatives like this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . For example, SHELXL refines hydrogen bonding patterns (e.g., O-H···N interactions between ethanol and pyrazole) and torsional angles. If discrepancies arise (e.g., bond length variations), compare thermal displacement parameters (ADPs) and check for twinning or disorder using SHELXD . Cross-validate with DFT calculations (B3LYP/6-31G*) for gas-phase geometry comparisons .

Q. What strategies can address inconsistencies in bioactivity data for pyrazole derivatives, such as antibacterial activity?

  • Methodological Answer :

  • Experimental Design : Standardize assays (e.g., MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Data Analysis : Use statistical tools (ANOVA, p < 0.05) to assess significance. If activity varies between studies, consider substituent effects (e.g., electron-withdrawing Br may enhance membrane penetration) or assay conditions (pH, incubation time) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Systematic Modifications : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -CF₃) to assess electronic effects.
  • Biological Testing : Evaluate cytotoxicity (e.g., IC₅₀ in HEK293 cells) and selectivity (e.g., kinase profiling). For instance, pyrazole derivatives with methyl groups at C3/C5 show enhanced metabolic stability .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding to targets like GSK-3β or COX-2 .

Q. Specialized Methodological Considerations

Q. What are the challenges in characterizing the environmental impact of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Biodegradability : Use OECD 301F (manometric respirometry) to assess microbial degradation. Brominated compounds often exhibit slow degradation; consider structure modification (e.g., introducing hydroxyl groups) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition). LC-MS/MS can quantify bioaccumulation factors (BCFs) in model organisms .

Q. How can NMR crystallography resolve ambiguities in hydrogen-bonding networks for this compound?

  • Methodological Answer : Combine SC-XRD (for heavy atom positions) with solid-state NMR (¹³C/¹⁵N CP-MAS) to map hydrogen bonds. For example, ¹H-¹⁵N HETCOR can identify N-H···O interactions between pyrazole and ethanol moieties .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUWXYIZJBMWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586331
Record name 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214614-81-0
Record name 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromopyrazol-1-yl)ethanol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-1H-pyrazole in DMF was added sodium hydride at room temperature. The mixture was stirred for 30 minutes, [1,3]dioxolan-2-one was added, the mixture was stirred and slowly warmed to room temperature. The reaction was monitored by TLC. After the reaction was done, EtOAc was added, washed with saturated NaHCO3, water and brine, dried with Na2SO4, filtered and concentrated. The residue was purified by silica gel, eluants EtOAc and DCM 10%, to give 2-(4-Bromo-pyrazol-1-yl)-ethanol 0.22 g, yield 34%. 1H NMR (400 MHz, chloroform-D) δ ppm 7.49 (s, 1H) 7.46 (s, 1H) 4.18-4.23 (m, 2H) 3.93-3.98 (m, 2H) 3.09 (s, 1H).
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Synthesis routes and methods II

Procedure details

1-(2-Benzyloxyethyl)-4-bromopyrazole (1.078 g) was dissolved in ethanol (20 ml). After adding conc. hydrochloric acid (15 ml), the resultant mixture was stirred at 80° C. for 10 hr. After allowing to cool, it was concentrated under reduced pressure followed by the addition of a saturated aqueous solution of sodium bicarbonate. Then the resultant mixture was extracted with ethyl acetate and the organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (525 mg) as a colorless oil (yield: 71%).
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